Azacridone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

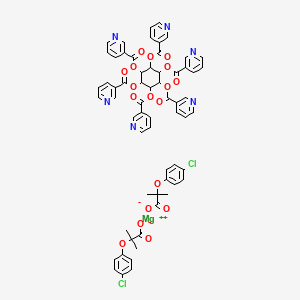

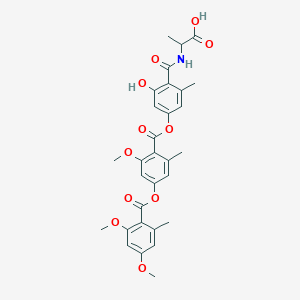

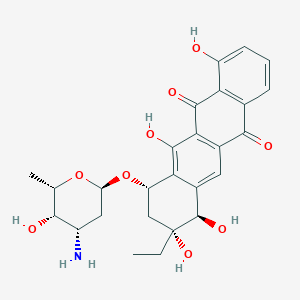

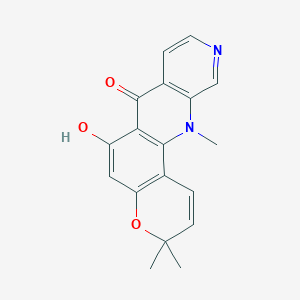

Azacridone a belongs to the class of organic compounds known as chromenopyridines. These are aromatic heterocyclic compounds structurally characterized by a pyridine ring fused to a chromene moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in citrus. This makes this compound a potential biomarker for the consumption of this food product.

科学的研究の応用

Bioorthogonal Chemical Reactions and Imaging

Azacridone derivatives have been explored for their role in bioorthogonal chemical reactions, particularly in live cell fluorescence imaging. Biarylazacyclooctynone (BARAC), a derivative, shows promising kinetics for such applications. This derivative is beneficial for in vivo imaging due to its high signal-to-background ratio, even at nanomolar concentrations (Jewett, Sletten, & Bertozzi, 2010).

Therapeutic Potential in Cancer

Azacridone derivatives, such as Azacitidine (AZA), are recognized for their therapeutic potential in cancer treatment, particularly in breast cancer chemotherapy. AZA-loaded liposome formulations have been developed for improved drug delivery, showing significant effectiveness in reducing expression of Bcl2, while increasing pro-apoptotic Bax and caspase-3 activity in breast cancer cells (Kesharwani, Md, Alhakamy, Hosny, & Haque, 2021).

Role in Acute Myeloid Leukemia Treatment

Studies have shown that AZA, an azacridone derivative, is effective in treating acute myeloid leukemia (AML). However, its effectiveness is not enhanced by concurrent therapy with other drugs like Vorinostat. Research has identified a molecular signature predictive of outcome after AZA-based therapy, which could guide treatment decisions (Craddock et al., 2017).

Applications in DNA Methylation and Epigenetic Effects

Azacridone compounds have been studied for their impact on DNA methylation and histone modifications, which are crucial in treating myelodysplastic syndromes (MDS) and related diseases. Studies have shown that azacridone derivatives like Azacitidine can induce a general increase in gene expression, affecting DNA methylation and histone modifications in MDS bone marrow progenitor cells (Tobiasson et al., 2017).

Comparative Studies in Anticancer Activity

Research comparing azacridone derivatives, such as Azacitidine and Decitabine, in AML cell lines has provided insights into their mechanisms of action. These studies highlight the distinct effects of these compounds on cell viability, protein synthesis, cell cycle, and gene expression, contributing to their anticancer activity (Hollenbach et al., 2010).

特性

CAS番号 |

150050-14-9 |

|---|---|

分子式 |

C18H16N2O3 |

分子量 |

308.3 g/mol |

IUPAC名 |

6-hydroxy-3,3,12-trimethylchromeno[5,6-b][1,7]naphthyridin-7-one |

InChI |

InChI=1S/C18H16N2O3/c1-18(2)6-4-11-14(23-18)8-13(21)15-16(11)20(3)12-9-19-7-5-10(12)17(15)22/h4-9,21H,1-3H3 |

InChIキー |

GSYTWFSUSXURDO-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CN=C4)C)O)C |

正規SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CN=C4)C)O)C |

同義語 |

azacridone A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

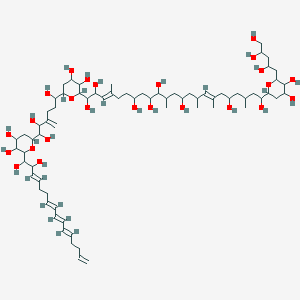

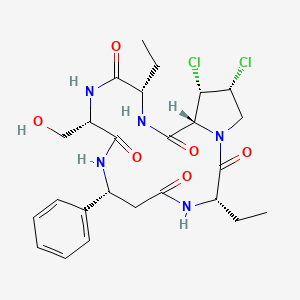

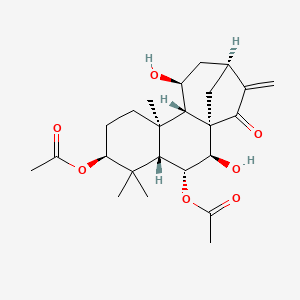

![methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1248397.png)

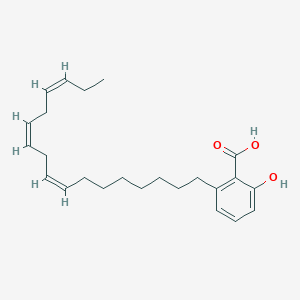

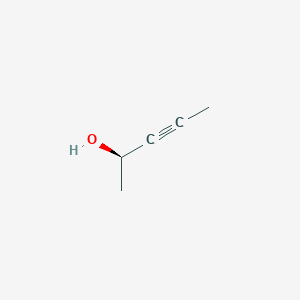

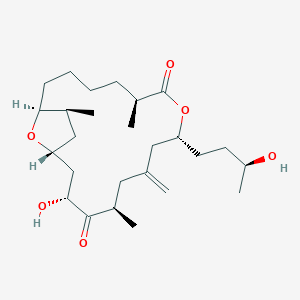

![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)